molecular formula C17H16N2OS2 B4863286 2-(benzylsulfanyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

2-(benzylsulfanyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B4863286
M. Wt: 328.5 g/mol
InChI Key: DANKWMVUMSFTLF-UHFFFAOYSA-N
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Description

The compound 2-(benzylsulfanyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide features a benzothiazole core substituted with a methyl group at position 4 and an acetamide side chain modified with a benzylsulfanyl moiety. Its molecular formula is C₁₇H₁₆N₂OS₂, with a molecular weight of 328.45 g/mol (inferred from structural analogues in and ). The benzylsulfanyl group contributes to hydrophobicity (predicted logP ~4.5–5.0), while the 4-methyl substitution on the benzothiazole ring introduces steric effects without significant electronic perturbation. Although direct synthesis data for this compound is absent in the provided evidence, similar derivatives are synthesized via coupling reactions or S-alkylation (e.g., ) .

Properties

IUPAC Name

2-benzylsulfanyl-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-12-6-5-9-14-16(12)19-17(22-14)18-15(20)11-21-10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANKWMVUMSFTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 4-methyl-2-aminobenzothiazole with benzylsulfanyl acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the benzothiazole ring.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-benzylated products, modified benzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The benzothiazole ring is known to interact with various biological targets, while the sulfanyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Substituents on the Benzothiazole Ring

The position and nature of substituents on the benzothiazole ring significantly influence biological activity and physicochemical properties:

  • However, steric effects may reduce binding to certain enzyme active sites .
  • 6-Substituents: 6-Methoxy (): Enhances hydrogen bonding via the methoxy oxygen, improving interactions with polar residues in enzymes like DNA gyrase . 6-Nitro/6-Trifluoromethyl (): Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase electrophilicity, aiding in π-π stacking or covalent interactions. For example, the 6-CF₃ group in BTA () contributes to CK-1δ inhibition (pIC₅₀ 7.8) . 6-Sulfamoyl (): Introduces hydrogen-bonding capacity, as seen in compound 20, which inhibits carbonic anhydrase isoforms .

Acetamide Side Chain Modifications

The acetamide side chain’s substituents dictate target selectivity and potency:

  • Benzylsulfanyl (Target Compound) : The sulfur atom may engage in hydrophobic interactions or weak hydrogen bonding. Comparable derivatives () with thiadiazole cores show variable activity based on sulfur positioning .
  • Pyridinyl Amino (): Compounds BTC-j and BTC-r exhibit potent antimicrobial activity (MIC 3.125–12.5 µg/ml) due to the pyridine ring’s ability to coordinate with bacterial DNA gyrase .
  • Morpholinyl Triazine () : PZ-39 ’s triazine backbone enables dual inhibition of ABCG2, highlighting the importance of bulkier substituents for multidrug resistance modulation .
  • Adamantyl () : The rigid adamantyl group improves structural stability and hydrophobic interactions, as observed in crystal packing studies .

Antimicrobial Activity

Derivatives with 6-methoxy or 6-nitro benzothiazoles and pyridinyl amino acetamide chains () demonstrate broad-spectrum antimicrobial effects:

Compound Benzothiazole Substituent Acetamide Substituent MIC (µg/ml) Target Pathogens
BTC-j 6-Methoxy Pyridinyl amino 3.125–12.5 E. coli, S. aureus
BTC-r 6-Nitro Pyridinyl amino 6.25–25 B. subtilis, P. aeruginosa

The target compound’s benzylsulfanyl group may enhance Gram-negative activity due to increased lipophilicity, though experimental validation is required.

Enzyme Inhibition

  • CK-1δ Inhibition : BTA () achieves a GlideXP score of -3.78 kcal/mol, outperforming analogues with simpler substituents .
  • ABCG2 Inhibition : PZ-39 () specifically inhibits ABCG2 via a triazine-benzothiazole pharmacophore, suggesting the target compound’s benzylsulfanyl group could be optimized for similar targets .
  • Carbonic Anhydrase Inhibition : Compound 20 () shows moderate activity against CA II and XII, indicating sulfonamide groups are critical for isoform selectivity .

Physicochemical and Structural Insights

  • Crystal Packing : Adamantyl-substituted analogues () form H-bonded dimers and S-S interactions, suggesting the target’s methyl group may similarly influence solid-state stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylsulfanyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(benzylsulfanyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

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